molecular formula C17H14Cl2F2N2O3 B1684550 Roflumilast CAS No. 162401-32-3

Roflumilast

Cat. No. B1684550
CAS RN: 162401-32-3
M. Wt: 403.2 g/mol
InChI Key: MNDBXUUTURYVHR-UHFFFAOYSA-N
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Description

Roflumilast, sold under the brand name Daxas among others, is a medication that acts as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4) . It reduces inflammation in the lungs that leads to COPD (chronic obstructive pulmonary disease). Roflumilast is used to prevent worsening of symptoms in people with severe COPD .


Molecular Structure Analysis

Roflumilast was fully characterized using thermal analysis (DSC and TG), IR, optical microscopy, and LC–MS. The DSC analysis showed that roflumilast was compatible with magnesium stearate and that some physical interactions were found with croscarmellose sodium, microcrystalline cellulose, sodium starch glycolate, and pregelatinized starch .


Chemical Reactions Analysis

The DSC curve showed a sharp endothermic melting peak at 160.43 °C for roflumilast. On the basis of the DSC results, some interactions were found with RFL–CCS, RFL–MCC, RFL–SSG, and RFL–PS .


Physical And Chemical Properties Analysis

Roflumilast was fully characterized using thermal analysis (DSC and TG), IR, optical microscopy, and LC–MS. The DSC analysis showed that roflumilast was compatible with magnesium stearate and that some physical interactions were found with croscarmellose sodium, microcrystalline cellulose, sodium starch glycolate, and pregelatinized starch .

Mechanism of Action

Target of Action

Roflumilast primarily targets Phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosine monophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

Roflumilast and its active metabolite, roflumilast N-oxide, are inhibitors of PDE4 . The inhibition of PDE4 activity by roflumilast leads to an accumulation of intracellular cyclic AMP .

Biochemical Pathways

The inhibition of PDE4 by roflumilast impacts several biochemical pathways. The increase in intracellular cAMP levels can lead to a reduction in the production of pro-inflammatory mediators . For instance, roflumilast has been shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation .

Pharmacokinetics

Roflumilast exhibits a bioavailability of 79% . It undergoes hepatic metabolism via CYP1A2 & CYP3A4 . The elimination half-life of roflumilast is approximately 17 hours, and it is primarily excreted in the urine . The bioavailability of roflumilast cream 0.3% after topical administration was found to be 1.5% .

Result of Action

The action of roflumilast results in various molecular and cellular effects. It has been shown to reduce inflammation and remodeling in chronic obstructive pulmonary disease (COPD) . In addition, roflumilast has been found to reduce the adherence of PMNL to HUVEC with an IC50 of 3.2 nM . Moreover, roflumilast has been associated with a significant reduction in eosinophils in bronchial biopsy samples .

Safety and Hazards

Roflumilast is generally well tolerated; the most common adverse event was diarrhea. While associated with an increased risk of psychiatric adverse events and weight loss, roflumilast is not associated with an increased risk of respiratory disease and infection, and may decrease the risk of cardiovascular adverse events .

Future Directions

Roflumilast is a useful addition to the treatment options for patients with COPD. The cream formulation was first approved by the FDA in July 2022 and by Health Canada in April 2023. On December 15, 2023, the FDA approved a new topical foam formulation of roflumilast for the treatment of seborrheic dermatitis in patients aged 9 years and older .

properties

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDBXUUTURYVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044123
Record name Roflumilast
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Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble
Record name Roflumilast
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Mechanism of Action

Roflumilast is a phosphodiesterase-4 (PDE-4) inhibitor which appears to have potential antiinflammatory and immunomodulatory effects in the pulmonary system. It is thought that the increased levels of intracellular cyclic AMP are responsible for the therapeutic actions of roflumilast.
Record name Roflumilast
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Product Name

Roflumilast

CAS RN

162401-32-3
Record name Roflumilast
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Record name Roflumilast
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Record name Roflumilast
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Record name 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
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Synthesis routes and methods

Procedure details

The potassium salt suspension of the anion of 4-amino-3,5-dichloropyridine in DMF (2-2.5 equivalents) is introduced into a reaction vessel. A solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride (1 equivalent) in DMF is slowly added to this suspension while stirring vigorously at a temperature of 15 to 40° C., preferably 20 to 30° C. After the reaction is complete, water is slowly added while stirring at 15-25° C., and the pH is adjusted to 2-3 with hydrochloric acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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